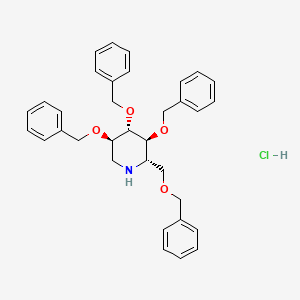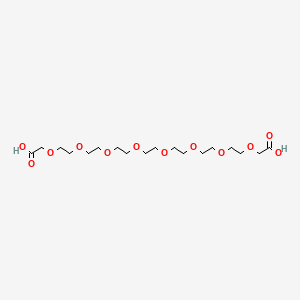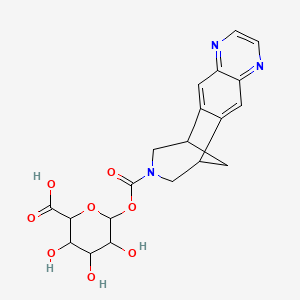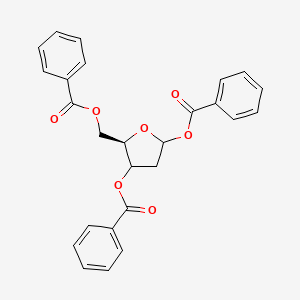
(3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose" belongs to a class of organic compounds known for their role in the synthesis of nucleoside analogues and other molecules with potential biological activities. These compounds often serve as intermediates in the synthesis of more complex molecules used in medicinal chemistry and material science.
Synthesis Analysis
Synthesis of related compounds involves multi-step reaction sequences from simpler sugars or sugar analogues. For example, Mathé, Imbach, and Gosselin (1999) described the synthesis of 1,2-di-O-acetyl-5-O-benzoyl-3-deoxy-L-erythro-pentofuranose, a precursor for beta-L-nucleoside analogues, from L-xylose with a 38% overall yield, highlighting the complex nature of synthesizing such molecules (Mathé, Imbach, & Gosselin, 1999).
Molecular Structure Analysis
The molecular structure of carbohydrate derivatives has been explored using X-ray diffraction methods. For instance, Krajewski et al. (1983) investigated the crystal and molecular structures of related compounds, providing insights into the conformational preferences of the sugar rings in these molecules (Krajewski et al., 1983).
Chemical Reactions and Properties
Carbohydrate derivatives undergo a variety of chemical reactions, including halogenation, acetylation, and deoxygenation, to yield structurally diverse compounds. Ferrier and Tyler (1980) explored the photo-bromination of carbohydrate derivatives, offering a route to synthesize D-xylo-hexos-5-ulose derivatives and α-L-idopyranosides, demonstrating the versatility of chemical reactions involving such compounds (Ferrier & Tyler, 1980).
Scientific Research Applications
Synthesis and Structural Analysis
Preparative Techniques and Structural Insights : The preparation and structural elucidation of compounds closely related to "(3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose" serve as fundamental steps toward understanding their chemical properties and potential applications. The oxidation of tetra-O-benzoyl-α- and β-D-glucopyranose leads to derivatives from which benzoic acid can be eliminated, showcasing methods to synthesize and manipulate carbohydrate-based compounds (Lundt & Pedersen, 1974). Another study discusses the synthesis of 3-substituted 2-deoxy-4-thio-D-erythro-pentofuranose derivatives from L-arabinose, highlighting a cost-effective approach to synthesizing nucleosides (Ait‐Sir et al., 1996).
Chemical Transformations and Novel Derivatives : Research on the synthesis of anti-HIV-active nucleosides from 1,J,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose illustrates the utility of these compounds in generating therapeutically relevant molecules (Wysocki et al., 1991). Similarly, the synthesis of novel 5-azacytosine nucleosides for anticancer activity demonstrates the potential of these compounds in medicinal chemistry (Tiwari et al., 2003).
Applications in Drug Development
Antiviral and Anticancer Compounds : The derivatives of "(3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose" have been explored for their potential in developing antiviral and anticancer agents. For instance, nucleoside analogs synthesized from related compounds have shown efficacy in preclinical studies, indicating their potential in treating diseases (Saito, Morii, & Matsuura, 1983).
Synthetic Pathways for Nucleoside Analogues : The preparation of 1,5-di-O-benzoyl-2,3-dideoxy-3-fluoro-D-erythro-pentofuranose and its use as a glycosylating agent showcases the compound's role in creating nucleoside analogues, highlighting its significance in pharmaceutical synthesis (Mikhailopulo et al., 1993).
Safety And Hazards
properties
IUPAC Name |
[(2R)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21?,22-,23?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEODWWVAXXZRMB-OOMBGRCJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676171 |
Source


|
| Record name | (3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |
CAS RN |
145416-96-2 |
Source


|
| Record name | (3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

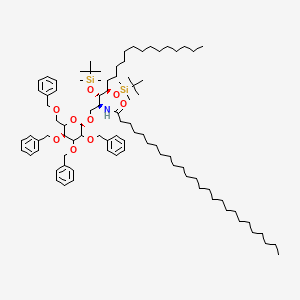
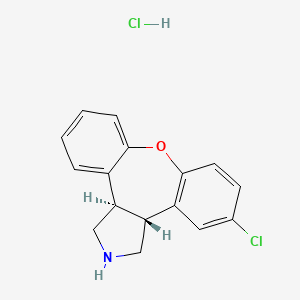
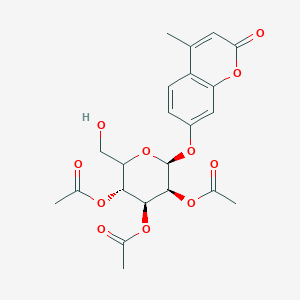
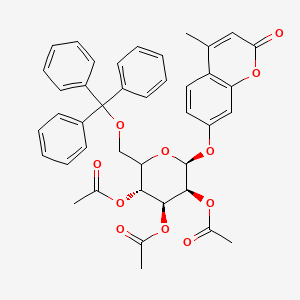
![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)
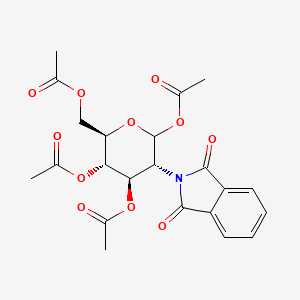
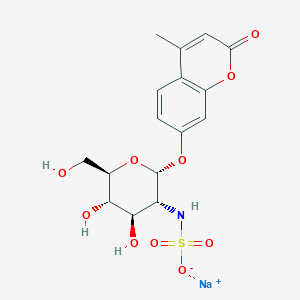
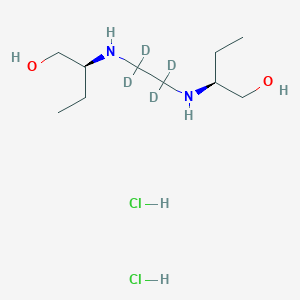
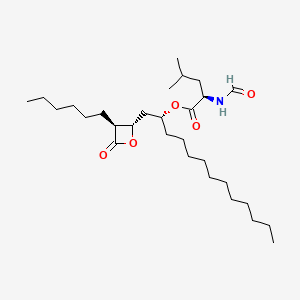
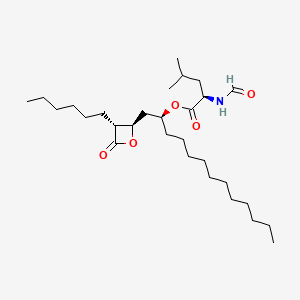
![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)
